Cas no 57235-50-4 (2-Amino-5-cyclopropyl-1,3,4-thiadiazole)
2-Amino-5-cyclopropyl-1,3,4-thiadiazole Chemical and Physical Properties
Names and Identifiers
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- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine
- 2-Amino-5-cyclopropyl-1,3,4-thiadiazole
- 2-amino-5-cyclopropyl-1,3,4-thiadiazol
- 5-Cyclopropyl-[1,3,4]thiadiazol-2-ylamin
- 5-cyclopropyl-[1,3,4]thiadiazol-2-ylamine
- 5-cyclopropyl-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
- 5-cyclopropyl-1,3,4-thiadiazole-2-ylamine
- 5-cyclopropyl-2-amino-1,3,4-thiadiazole
- 5-cyclopropyl-2-amino-thiadiazole
- A831352
- CS-D0372
- SY101130
- Z56899104
- HMS1409K03
- FT-0611167
- EN300-02438
- DTXSID90352040
- J-517445
- Enamine_005503
- SCHEMBL295263
- TS-01842
- 5-Cyclopropyl[1,3,4]thiadiazol-2-ylamine
- MFCD00051649
- CHEMBL5187718
- 57235-50-4
- BB 0219781
- BDBM50590144
- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine, AldrichCPR
- AVLUMBXGKFNNAS-UHFFFAOYSA-N
- AKOS000269268
- DB-020468
- ALBB-001536
- STK346809
-
- MDL: MFCD00051649
- Inchi: 1S/C5H7N3S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2,(H2,6,8)
- InChI Key: AVLUMBXGKFNNAS-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1C1CC1
- BRN: 124356
Computed Properties
- Exact Mass: 141.03600
- Monoisotopic Mass: 141.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80A^2
- XLogP3: 0.6
Experimental Properties
- Density: 1.476
- Melting Point: 214-216°C
- Boiling Point: 310.8°Cat760mmHg
- Flash Point: 141.8°C
- Refractive Index: 1.702
- Water Partition Coefficient: Soluble in Methanol. Insoluble in water.
- Stability/Shelf Life: Store in freezer at -20°C
- PSA: 80.04000
- LogP: 1.57890
2-Amino-5-cyclopropyl-1,3,4-thiadiazole Security Information
- Hazard Category Code: 25
- Safety Instruction: S22; S24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Safety Term:S22-S24/25
2-Amino-5-cyclopropyl-1,3,4-thiadiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-5-cyclopropyl-1,3,4-thiadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09769-5g |
5-CYCLOPROPYL-1,3,4-THIADIAZOL-2-AMINE |
57235-50-4 | 95% | 5g |
$394 | 2023-09-07 | |
| Alichem | A059007264-1g |
5-Cyclopropyl-1,3,4-thiadiazol-2-amine |
57235-50-4 | 98% | 1g |
$302.40 | 2023-09-01 | |
| Alichem | A059007264-5g |
5-Cyclopropyl-1,3,4-thiadiazol-2-amine |
57235-50-4 | 98% | 5g |
$345.94 | 2023-09-01 | |
| Alichem | A059007264-10g |
5-Cyclopropyl-1,3,4-thiadiazol-2-amine |
57235-50-4 | 98% | 10g |
$539.58 | 2023-09-01 | |
| TRC | A603645-5g |
2-Amino-5-cyclopropyl-1,3,4-thiadiazole |
57235-50-4 | 5g |
$ 81.00 | 2023-04-19 | ||
| TRC | A603645-10g |
2-Amino-5-cyclopropyl-1,3,4-thiadiazole |
57235-50-4 | 10g |
$ 138.00 | 2023-09-08 | ||
| TRC | A603645-25g |
2-Amino-5-cyclopropyl-1,3,4-thiadiazole |
57235-50-4 | 25g |
$ 255.00 | 2022-06-08 | ||
| TRC | A603645-50g |
2-Amino-5-cyclopropyl-1,3,4-thiadiazole |
57235-50-4 | 50g |
$ 609.00 | 2023-04-19 | ||
| TRC | A603645-100g |
2-Amino-5-cyclopropyl-1,3,4-thiadiazole |
57235-50-4 | 100g |
$ 1091.00 | 2023-04-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 028800-500mg |
2-Amino-5-cyclopropyl-1,3,4-thiadiazole |
57235-50-4 | 500mg |
649CNY | 2021-05-07 |
2-Amino-5-cyclopropyl-1,3,4-thiadiazole Suppliers
2-Amino-5-cyclopropyl-1,3,4-thiadiazole Related Literature
-
Harun M. Patel,Pankaj Bari,Rajshekhar Karpoormath,Malleshappa Noolvi,Neeta Thapliyal,Sanjay Surana,Pritam Jain RSC Adv. 2015 5 56724
Additional information on 2-Amino-5-cyclopropyl-1,3,4-thiadiazole
Introduction to 2-Amino-5-cyclopropyl-1,3,4-thiadiazole (CAS No. 57235-50-4)
2-Amino-5-cyclopropyl-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential biological activities. This compound belongs to the thiadiazole class, which is well-documented for its role in the development of various therapeutic agents. The presence of both amino and cyclopropyl substituents in its molecular framework imparts distinct chemical reactivity and functional versatility, making it a valuable scaffold for drug discovery.
The chemical structure of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole (CAS No. 57235-50-4) consists of a five-membered ring containing sulfur and two nitrogen atoms, with an amino group at the 2-position and a cyclopropyl group at the 5-position. This arrangement not only contributes to its stability but also influences its interaction with biological targets. The compound’s solubility profile and metabolic behavior are critical factors that determine its suitability for further development into a pharmaceutical product.
In recent years, there has been a surge in research focused on thiadiazole derivatives due to their broad spectrum of biological activities. Studies have highlighted the potential of these compounds as antimicrobial agents, anti-inflammatory drugs, and even as precursors to more complex molecules with enhanced pharmacological properties. The 2-Amino-5-cyclopropyl-1,3,4-thiadiazole structure has been explored for its ability to modulate enzyme activity and interfere with pathogenic processes.
One of the most compelling aspects of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole is its versatility in chemical modification. Researchers have leveraged this scaffold to synthesize analogs with improved pharmacokinetic profiles or enhanced target specificity. For instance, modifications at the 3-position or introduction of additional functional groups have led to compounds with altered bioavailability and reduced toxicity. These findings underscore the importance of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole as a building block in medicinal chemistry.
The synthesis of 2-Amino-5-cyclopropyl-1,3,4-thiadiazole involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales.
From a pharmacological perspective, 2-Amino-5-cyclopropyl-1,3,4-thiadiazole has shown promise in preclinical studies as a potential therapeutic agent. Its ability to interact with biological macromolecules such as enzymes and receptors has been investigated in detail. For example, derivatives of this compound have demonstrated inhibitory effects on certain kinases and proteases that are implicated in diseases such as cancer and inflammatory disorders.
The role of computational chemistry in studying 2-Amino-5-cyclopropyl-1,3,4-thiadiazole cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and optimize lead structures before experimental validation. These computational approaches have accelerated the drug discovery process by identifying promising candidates with minimal experimental screening.
In conclusion,2-Amino-5-cyclopropyl-1,3,4-thiadiazole (CAS No. 57235-50-4) represents a significant advancement in pharmaceutical research due to its structural complexity and biological potential. Ongoing studies continue to uncover new applications for this compound and its derivatives across various therapeutic areas. As research progresses,2-Amino-5-cyclopropyl-1,3,4-thiadiazole is expected to play an increasingly important role in the development of next-generation drugs.
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